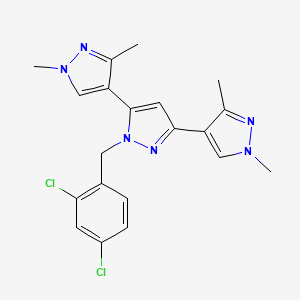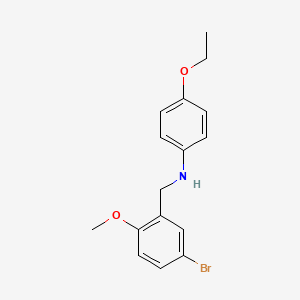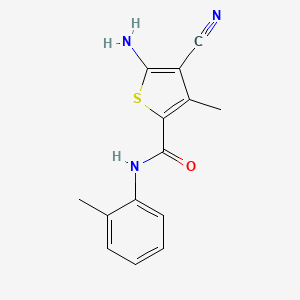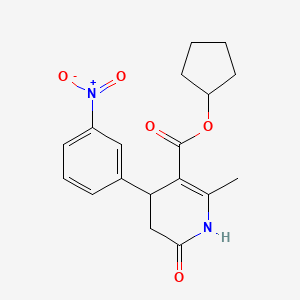![molecular formula C20H20F3N3OS B4694547 N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4694547.png)
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
説明
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been extensively studied in scientific research. PTU is a thiourea derivative and is commonly used as a reagent in organic synthesis and as an inhibitor of thyroid hormone synthesis.
作用機序
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, which in turn leads to a decrease in the metabolic rate of the body. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea also inhibits the conversion of T4 to T3, which is an active form of thyroid hormone.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has various biochemical and physiological effects. It decreases the production of thyroid hormones, which leads to a decrease in the metabolic rate of the body. This can result in weight gain, fatigue, and cold intolerance. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can also cause liver toxicity and agranulocytosis, which is a decrease in the number of white blood cells.
実験室実験の利点と制限
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has various advantages and limitations for lab experiments. It is a commonly used reagent in organic synthesis and is readily available. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is also a potent inhibitor of thyroid peroxidase and is used in the study of thyroid hormone synthesis. However, N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can cause liver toxicity and agranulocytosis, which can limit its use in lab experiments.
将来の方向性
There are various future directions for the study of N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. One direction is to study the mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea in more detail. Another direction is to develop new inhibitors of thyroid peroxidase that have fewer side effects than N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea. Additionally, N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea can be studied for its potential use in the treatment of other diseases, such as cancer. Overall, N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has various applications in scientific research and has the potential for further study.
科学的研究の応用
N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied in scientific research and has various applications. One of the major applications of N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is as an inhibitor of thyroid hormone synthesis. It works by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is also used in the treatment of hyperthyroidism and Graves' disease.
特性
IUPAC Name |
1-[4-(piperidine-1-carbonyl)phenyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c21-20(22,23)16-6-2-3-7-17(16)25-19(28)24-15-10-8-14(9-11-15)18(27)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-13H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHNIEQDKYHBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4694467.png)
![N-benzyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4694468.png)




![4-(2-methoxyethyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4694506.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzaldehyde](/img/structure/B4694513.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)

![1-[(4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4694531.png)
